molecular formula C7H5ClF3N B1214093 4-Chloro-2-(trifluoromethyl)aniline CAS No. 445-03-4

4-Chloro-2-(trifluoromethyl)aniline

Cat. No. B1214093
CAS RN: 445-03-4
M. Wt: 195.57 g/mol
InChI Key: CVINWVPRKDIGLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-2-(trifluoromethyl)aniline and related compounds has been extensively studied. For instance, 2-Chloro-4-aminophenol has been synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether to produce variants of the compound with high yields and minimal environmental pollution (Wen Zi-qiang, 2007). Furthermore, the direct bis-ortho-chlorination of related anilines has been developed as an efficient method, highlighting the compound's versatility in synthetic chemistry (Jianqing Li et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(trifluoromethyl)aniline has been studied using techniques such as Fourier Transform-Infrared and Fourier Transform-Raman spectroscopy. These studies reveal details about the effects of substituent positions on the vibrational spectra and the molecular electrostatic potential surface of the molecule, providing insights into its chemical reactivity and interactions (B. Revathi et al., 2017).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 4-Chloro-2-(trifluoromethyl)aniline indicates its potential in creating non-linear optical (NLO) materials due to its significant first-order hyperpolarizability. The compound's ability to undergo various chemical reactions, including those involving electron density delocalization and charge transfer within the molecule, underscores its utility in advanced material synthesis and chemical studies (M. Arivazhagan et al., 2012).

Physical Properties Analysis

The physical properties of 4-Chloro-2-(trifluoromethyl)aniline, such as its vibrational characteristics and thermodynamic parameters, have been characterized to understand better its stability and behavior under different conditions. These properties are crucial for designing materials and chemicals that incorporate this compound as a building block (T. Karthick et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-Chloro-2-(trifluoromethyl)aniline, including its reactivity and potential for forming various derivatives, have been explored through studies focusing on its electron-donating and withdrawing effects. These studies contribute to a comprehensive understanding of the compound's chemical behavior, which is essential for its application in synthesizing new materials and molecules (S. Saravanan et al., 2014).

Scientific Research Applications

Nonlinear Optical Material Properties

4-Chloro-2-(trifluoromethyl)aniline has been studied for its potential use in nonlinear optical (NLO) materials. Research involving its vibrational analysis through Fourier Transform-Infrared and Fourier Transform-Raman techniques has highlighted its possible applications in this domain. The study of its hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions suggest its suitability for NLO applications (Revathi et al., 2017).

Spectroscopic Studies

4-Chloro-2-(trifluoromethyl)aniline has been subject to detailed vibrational spectroscopic studies. These studies, including the analysis of its Fourier-transform infrared and FT-Raman spectra, have provided insights into its molecular structure and behavior. This research contributes to a deeper understanding of the molecule’s properties, which is essential for various scientific applications (Arivazhagan et al., 2012).

Synthesis of Pesticides and Herbicides

The compound has been identified as an intermediate in the synthesis of high-efficiency, low-toxicity pesticides and new herbicides. Its role in the preparation of these substances, along with the characteristics and applications of the derived pesticides and herbicides, have been summarized, highlighting its importance in agricultural chemistry (Zhou Li-shan, 2002).

Environmental Applications

In environmental science, 4-Chloro-2-(trifluoromethyl)aniline has been used as part of a method for determining residual chlorine in drinking water and environmental samples. This application utilizes its properties as an electrophilic coupling reagent, contributing to simple, sensitive, and rapid spectrophotometric methods for monitoring water quality (Al-Okab & Syed, 2008).

Organic Synthesis

This chemical has also found utility in the field of organic synthesis, such as in the preparation of isatin derivatives and various other organic compounds. The research in this area demonstrates the versatility of 4-Chloro-2-(trifluoromethyl)aniline as a building block in synthetic chemistry (Mao Zhenmin, 2008).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and may be harmful if swallowed. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINWVPRKDIGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060000
Record name 4-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethyl)aniline

CAS RN

445-03-4
Record name 2-Trifluoromethyl-4-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-chloro-2-(trifluoromethyl)-
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Record name 4-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-α,α,α-trifluoro-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
M Arivazhagan, VP Subhasini, A Austine - Spectrochimica Acta Part A …, 2012 - Elsevier
The Fourier-transform infrared and FT-Raman spectra of 4-chloro-2-(trifluoromethyl) aniline (4C2TFA) were recorded in the region 4000–400cm −1 and 3500–50cm −1 respectively. …
Number of citations: 34 www.sciencedirect.com
B Revathi, V Balachandran, B Raja, K Anitha… - Journal of Molecular …, 2017 - Elsevier
Primarily, the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline are studied through an experiment by …
Number of citations: 17 www.sciencedirect.com
S Saravanan, V Balachandran… - Spectrochimica Acta Part A …, 2014 - Elsevier
The Fourier transform infrared (FT-IR) and FT-Raman spectra of 4-nitro-3-(trifluoromethyl)aniline (NTFA) were recorded in the regions 4000–400 cm −1 and 3500–100 cm −1 , …
Number of citations: 11 www.sciencedirect.com
M George, D Sajan, P Sankar, R Philip - Journal of Molecular Structure, 2021 - Elsevier
Detailed investigations on the linear and nonlinear optical properties of 3‑chloro 4-fluoro aniline (CFA) and 2-iodo aniline (IA) have been carried out to understand their applicability. …
Number of citations: 10 www.sciencedirect.com
J Hernández-Paredes, O Hernández-Negrete… - … Acta Part A: Molecular …, 2015 - Elsevier
2,4-Dinitrodiphenylamine (I), 2-nitro-4-(trifluoromethyl)aniline (II) and 4-bromo-2-nitroaniline (III) have been investigated by DFT and experimental FTIR, Raman and UV–Vis …
Number of citations: 8 www.sciencedirect.com
L Thomas, A Gupta, V Gupta - Journal of fluorine chemistry, 2003 - Elsevier
The synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was achieved by hydrolytic cleavage of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole which was prepared by …
Number of citations: 43 www.sciencedirect.com
B Revathi, T Karthick, V Balachandran - 2015
Number of citations: 0
E Mohammadinasab, M Rezaei - IAU Entomological Research …, 2019 - jer.arak.iau.ir
In recent decades, computational methods with regard to accurate validation parameters for the determination of the physical- chemistry properties of compounds have been considered …
Number of citations: 2 jer.arak.iau.ir
J Schwarzbauer, M Ricking - Environmental science and pollution …, 2010 - Springer
Background, aim, and scope Building up a comprehensive accurate monitoring program requires the knowledge on the contamination in principal, complemented by detailed …
Number of citations: 65 link.springer.com
DM Chemes, JOG Lezama, EH Cutin… - Journal of Molecular …, 2021 - Elsevier
The presence of a perfluorinated functional group as a substituent of the aromatic ring in m- and o-trifluoromethylsulfinylaniline may provide conformational and vibrational properties of …
Number of citations: 6 www.sciencedirect.com

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